Cas no 137588-53-5 (N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine)

N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine is a guanidine derivative characterized by its chlorophenyl and diamino-substituted functional groups. This compound exhibits strong chelating properties, making it useful in coordination chemistry and as a precursor in synthetic applications. Its structural features enable selective binding to metal ions, facilitating its role in catalysis and material science. The presence of the 2-chlorophenyl group enhances stability and reactivity, while the guanidine moiety contributes to its basicity and nucleophilicity. This compound is particularly valued in organic synthesis for constructing heterocyclic frameworks and as an intermediate in pharmaceutical research. Its well-defined reactivity profile and stability under various conditions make it a reliable choice for specialized chemical processes.
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine structure
137588-53-5 structure
Product Name:N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine
CAS No:137588-53-5
MF:C8H11Cl2N5
MW:248.112438440323
CID:901822
Update Time:2026-04-29

N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)biguanide hydrochloride
    • N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine
    • [[(2-CHLOROANILINO)(IMINO)METHYL]AMINO]METHANIMIDAMIDE HYDROCHLORIDE
    • 1-(2-Chlorophenyl)biguanideHCl
    • BUTTPARK 451-22
    • SMILES: N=C(N=C(N)N)NC1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 247.03900

Experimental Properties

  • Melting Point: 229-233 °C(lit.)
  • PSA: 97.78000
  • LogP: 3.33540

N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

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N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine Suppliers

Amadis Chemical Company Limited
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(CAS:137588-53-5)N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine
Order Number:A922198
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:20
Price ($):317.0
Email:sales@amadischem.com

Additional information on N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine

N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine: A Comprehensive Overview

N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine (CAS No. 137588-53-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-chlorophenyl biguanide, has garnered attention due to its unique structural properties and potential therapeutic effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.

Chemical Structure and Properties

N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine is characterized by its guanidine moiety and a 2-chlorophenyl substituent. The guanidine group, a key functional group in many biologically active compounds, contributes to the compound's basicity and hydrogen bonding capabilities. The presence of the 2-chlorophenyl group adds to the compound's lipophilicity and influences its pharmacokinetic properties. The molecular formula of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine is C9H10ClN4, with a molecular weight of approximately 213.65 g/mol.

The compound is typically a white crystalline solid at room temperature and is soluble in polar solvents such as water and ethanol. Its melting point ranges from 190 to 193°C, making it suitable for various synthetic and analytical processes. The high melting point indicates strong intermolecular forces, which can be attributed to hydrogen bonding between the guanidine groups.

Synthesis Methods

The synthesis of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-chloroaniline with dicyandiamide in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired guanidine product.

Another approach involves the reaction of 2-chloroaniline with cyanamide in an acidic medium, followed by treatment with formaldehyde. This method offers high yields and purity, making it suitable for large-scale production. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or employing catalysts derived from renewable sources.

Biological Activities

N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Research has shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

In addition to its antibacterial properties, N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine has demonstrated antiviral activity against several enveloped viruses, including influenza A virus and herpes simplex virus (HSV). The antiviral effects are thought to be mediated by interference with viral replication processes and enhancement of host immune responses.

The anti-inflammatory properties of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine have also been investigated. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Applications and Research Advancements

The potential therapeutic applications of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine have led to increased interest in its clinical development. Preclinical studies have demonstrated promising results in animal models of bacterial infections, viral infections, and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that oral administration of this compound significantly reduced bacterial load in a murine model of pneumonia caused by Pseudomonas aeruginosa.

In another study published in Antiviral Research, researchers found that topical application of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine effectively inhibited HSV replication in vitro and reduced lesion formation in a murine model of HSV infection. These findings highlight the potential utility of this compound as a topical antiviral agent.

Recent advancements in drug delivery systems have further enhanced the therapeutic potential of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine. Nanoparticle-based formulations have been developed to improve the bioavailability and target specificity of this compound. For example, a study published in Nanomedicine: Nanotechnology, Biology, and Medicine reported that encapsulation of this compound in polymeric nanoparticles resulted in enhanced cellular uptake and sustained release, leading to improved efficacy against bacterial infections.

Conclusion

N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine (CAS No. 137588-53-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers favorable properties such as high basicity, lipophilicity, and hydrogen bonding capabilities. The synthesis methods for this compound are well-established and can be optimized for large-scale production using green chemistry principles.

Ongoing research continues to uncover new biological activities and mechanisms of action for this compound, further expanding its potential uses in medicine. Clinical studies have shown promising results in preclinical models, paving the way for future clinical trials. As drug delivery technologies advance, the therapeutic potential of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine is likely to be further enhanced.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:137588-53-5)N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine
A922198
Purity:99%
Quantity:5g
Price ($):317.0
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